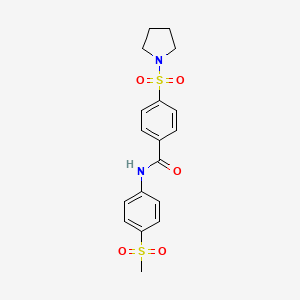

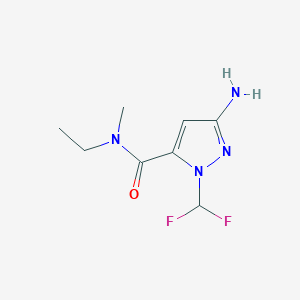

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MPSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. MPSB is a novel small molecule that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising candidate for further research.

Scientific Research Applications

Drug Delivery and Nanoformulations

Research indicates significant potential in the development of nanoformulations and drug delivery systems targeting the cardiovascular system. These systems aim to improve therapeutic outcomes by overcoming physiological barriers. Such delivery systems have been evaluated for their efficiency in delivering small organic compounds and nanoparticles to the cardiovascular system, highlighting the importance of understanding pharmacology in targeted drug delivery technologies (Geldenhuys et al., 2017).

Synthesis Methodologies

The synthesis of N-heterocycles via sulfinimines, utilizing chiral sulfinamides, represents a pivotal area of research. Such methodologies offer access to a diverse array of piperidines, pyrrolidines, and azetidines, which are crucial in developing natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmacological Effects

The design of competitive, small-molecule inhibitors, particularly for coagulation factor Xa, has been a focus of research. These inhibitors are explored for their potential as antithrombotic agents, demonstrating the importance of molecular design in developing orally bioavailable inhibitors with selectivity against other serine proteases (Pauls et al., 2001).

Environmental Applications

Studies on the prevention of biofouling in reverse osmosis polyamide membrane systems review the application of non-oxidizing biocides. This research is critical for promoting sustainable water supply by investigating economic, eco-friendly, and safe antifouling agents (Da-Silva-Correa et al., 2022).

properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-26(22,23)16-10-6-15(7-11-16)19-18(21)14-4-8-17(9-5-14)27(24,25)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKCJWFYBIVRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Iodophenyl)amino]acetohydrazide](/img/structure/B2628860.png)

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2628864.png)

![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2628875.png)